5-(Biotinamido)pentilazida

Descripción general

Descripción

5-(Biotinamido)pentylazide is a versatile compound widely used in scientific research, particularly in the fields of chemistry and biology. It is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups .

Aplicaciones Científicas De Investigación

5-(Biotinamido)pentylazide has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

5-(Biotinamido)pentylazide is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The primary targets of 5-(Biotinamido)pentylazide are therefore the proteins that are intended to be degraded by the PROTACs it helps to form.

Mode of Action

5-(Biotinamido)pentylazide acts as a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway affected by 5-(Biotinamido)pentylazide is the ubiquitin-proteasome system . By forming PROTACs that target specific proteins for degradation, 5-(Biotinamido)pentylazide indirectly influences the levels of these proteins within the cell. The downstream effects of this can vary widely depending on the specific proteins being targeted.

Result of Action

The result of 5-(Biotinamido)pentylazide’s action is the formation of PROTACs that can selectively degrade target proteins . This can have a wide range of molecular and cellular effects depending on the specific proteins being targeted.

Action Environment

The action of 5-(Biotinamido)pentylazide can be influenced by various environmental factors. For example, the efficiency of the CuAAc and SPAAC reactions it participates in can be affected by the presence of copper ions and the pH of the solution . Additionally, the stability of the PROTACs it forms can be influenced by factors such as temperature and the presence of proteases .

Análisis Bioquímico

Biochemical Properties

5-(Biotinamido)pentylazide plays a crucial role in biochemical reactions due to its ability to form stable triazole linkages with alkyne-containing molecules . This property makes it an essential tool in the field of click chemistry. The compound interacts with various enzymes and proteins, including E3 ubiquitin ligases and target proteins involved in the ubiquitin-proteasome system . These interactions facilitate the selective degradation of target proteins, making 5-(Biotinamido)pentylazide a valuable component in targeted therapy drug development .

Cellular Effects

The effects of 5-(Biotinamido)pentylazide on cellular processes are significant. It influences cell function by facilitating the degradation of specific proteins, thereby impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the degradation of target proteins can lead to the modulation of signaling pathways involved in cell growth, apoptosis, and differentiation . Additionally, 5-(Biotinamido)pentylazide can affect gene expression by altering the levels of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 5-(Biotinamido)pentylazide exerts its effects through the formation of stable triazole linkages with alkyne-containing molecules . This reaction is catalyzed by copper ions in the case of CuAAC or occurs spontaneously in the case of SPAAC . The resulting triazole linkage is highly stable and facilitates the binding of 5-(Biotinamido)pentylazide to target proteins and enzymes . This binding can lead to the inhibition or activation of enzymatic activity, as well as changes in gene expression through the degradation of regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Biotinamido)pentylazide can change over time. The compound is generally stable under recommended storage conditions, but its activity can be influenced by factors such as temperature and pH . Over time, degradation of the compound may occur, potentially affecting its efficacy in biochemical reactions . Long-term studies have shown that 5-(Biotinamido)pentylazide can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 5-(Biotinamido)pentylazide vary with different dosages in animal models. At lower doses, the compound can effectively facilitate the degradation of target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired biochemical outcomes .

Metabolic Pathways

5-(Biotinamido)pentylazide is involved in metabolic pathways related to protein degradation and ubiquitination . It interacts with enzymes such as E3 ubiquitin ligases, which play a key role in tagging target proteins for degradation by the proteasome . This interaction can affect metabolic flux and the levels of various metabolites within the cell . Additionally, the compound may influence the activity of other metabolic enzymes through its effects on protein stability and turnover .

Transport and Distribution

Within cells and tissues, 5-(Biotinamido)pentylazide is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For example, binding to transport proteins may facilitate the delivery of 5-(Biotinamido)pentylazide to specific cellular compartments where it can exert its effects .

Subcellular Localization

The subcellular localization of 5-(Biotinamido)pentylazide is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is critical for its activity, as it allows 5-(Biotinamido)pentylazide to interact with target proteins and enzymes in the appropriate cellular context .

Métodos De Preparación

5-(Biotinamido)pentylazide is typically synthesized through a series of chemical reactions involving the introduction of an azide group into a biotinylated pentylamine precursor. The synthetic route generally involves the following steps:

Biotinylation of Pentylamine: Pentylamine is reacted with biotin to form biotinylated pentylamine.

Introduction of Azide Group: The biotinylated pentylamine is then reacted with sodium azide under appropriate conditions to introduce the azide group, resulting in the formation of 5-(Biotinamido)pentylazide.

Análisis De Reacciones Químicas

5-(Biotinamido)pentylazide undergoes several types of chemical reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of 5-(Biotinamido)pentylazide reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as DBCO or BCN groups.

Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkyne-containing molecules. The major products formed from these reactions are triazole-linked compounds, which are often used in bioconjugation and labeling studies .

Comparación Con Compuestos Similares

5-(Biotinamido)pentylazide can be compared with other similar compounds, such as:

5-(Biotinamido)pentylamine: This compound is similar in structure but lacks the azide group, making it less versatile for click chemistry applications.

Biotin-PEG3-azide: This compound contains a polyethylene glycol (PEG) linker instead of an alkyl chain, providing increased solubility and flexibility in bioconjugation reactions.

The uniqueness of 5-(Biotinamido)pentylazide lies in its combination of an alkyl chain-based linker and an azide group, making it highly versatile for both click chemistry and PROTAC applications .

Actividad Biológica

5-(Biotinamido)pentylazide, also known as 5-biotinamido-pentylamine, is a biotin derivative characterized by its unique structure that includes a pentylamine chain linked to a biotin moiety. This compound has gained attention in biochemical research due to its significant biological activity, particularly in the context of enzyme interactions, protein modifications, and targeted drug delivery systems. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Chemical Formula : C₁₅H₂₈N₄O₂S

- Molecular Weight : 328.473 g/mol

- Density : 1.131 g/cm³

- Boiling Point : 652ºC at 760 mmHg

5-(Biotinamido)pentylazide functions primarily as a linker molecule in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules designed to selectively degrade target proteins by utilizing the ubiquitin-proteasome system. They consist of two ligands connected by a linker—one targeting the protein of interest and the other binding to an E3 ubiquitin ligase. By bringing these components together, PROTACs facilitate the tagging of target proteins for degradation, thereby modulating cellular pathways effectively .

Biological Applications

-

Transglutaminase Activity Probe :

- 5-(Biotinamido)pentylazide is utilized as a probe for studying transglutaminase (TG2) activity. TG2 is an enzyme that catalyzes post-translational modifications in proteins, including cross-linking and deamidation. The compound acts as a competitive inhibitor in various experimental setups, allowing researchers to investigate TG2's role in cellular processes such as apoptosis and chemoresistance in cancer cells .

- Enrichment of Protein Substrates :

- Cellular Studies :

Case Study 1: Inhibition of Transglutaminase in Melanoma Cells

A study investigated the effects of 5-(biotinamido)pentylazide on TG2 activity in melanoma cells. Cells were treated with the compound before exposure to calcium ionophore A23187 to activate endogenous TG2. The results indicated that inhibition of TG2 led to increased apoptosis in these cells, suggesting a therapeutic potential for targeting TG2 in cancer treatment .

Case Study 2: Enrichment of Gluten Peptides

Another study focused on using 5-(biotinamido)pentylazide for enriching gluten peptides modified by TG2. The methodology involved incubating gluten digests with TG2 and the compound, followed by purification using streptavidin beads. This approach successfully isolated transamidated peptides for further analysis, highlighting its utility in studying gluten-related disorders .

Comparative Analysis

The following table summarizes the unique features and applications of 5-(biotinamido)pentylazide compared to related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-(Biotinamido)pentylazide | Biotin derivative | Effective linker for PROTACs; probe for TG2 activity |

| Biotin | Vitamin H | Essential cofactor for carboxylase enzymes |

| Pentylamine | Aliphatic Amine | Simple amine structure without biotin attachment |

| 3-(Biotinamido)propylamine | Shorter chain | Similar biotin attachment but shorter carbon chain |

| 6-(Biotinamido)hexylamine | Longer chain | Extended carbon chain compared to pentylamine |

Propiedades

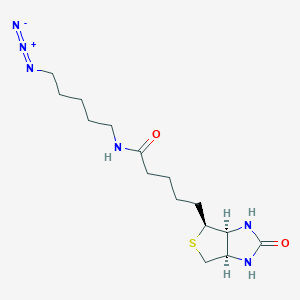

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-azidopentyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N6O2S/c16-21-18-9-5-1-4-8-17-13(22)7-3-2-6-12-14-11(10-24-12)19-15(23)20-14/h11-12,14H,1-10H2,(H,17,22)(H2,19,20,23)/t11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHJIFNOKMTXHY-OBJOEFQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.